![molecular formula C10H10ClNO3S2 B3003870 5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1428355-09-2](/img/structure/B3003870.png)
5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
“5-chloro-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups including a chloro group, a furan ring, a thiophene ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds. The chloro group is likely attached to the thiophene ring, while the sulfonamide group is probably connected to the furan ring via an ethyl linker .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the chloro group could undergo nucleophilic substitution reactions, while the thiophene and furan rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings might contribute to its stability .Scientific Research Applications
Antibacterial Activity
Thiophene derivatives have been shown to exhibit significant antibacterial properties. For example, certain synthesized thiophene compounds have demonstrated inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Medicinal Chemistry
Thiophenes are a crucial class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They serve as a foundation for medicinal chemists to create combinatorial libraries and search for lead molecules in drug discovery .
Urease Inhibition
Some thiophene derivatives have been reported to increase the activity of urease inhibitors due to the electron-withdrawing effects of certain substituent groups like nitro or chloro groups .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which can be structurally related to thiophenes, have shown anti-inflammatory and analgesic activities. This suggests that thiophene derivatives could also be explored for similar biological potentials .
Antiproliferative and Antiviral Activities
Thiophene-based compounds have been synthesized and tested for their antiproliferative effects on various cancer cell lines and antiviral properties .
Drug Design and Delivery
Boronic acids and esters, which can be derived from thiophenes, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWKOFROBHMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide |
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